(E)-4-(dimethylamino)but-2-enoic acid

Description

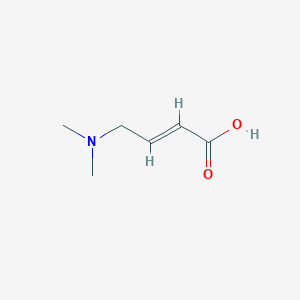

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(dimethylamino)but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGIYLMMAABTHC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149586-32-3 | |

| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149586323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX5TY62KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-4-(dimethylamino)but-2-enoic Acid: Chemical Properties and Synthetic Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of (E)-4-(dimethylamino)but-2-enoic acid. This document is intended for researchers, scientists, and drug development professionals interested in the utility of this molecule as a key building block in the synthesis of pharmacologically active compounds, most notably as a precursor to irreversible epidermal growth factor receptor (EGFR) inhibitors.

Chemical Properties

(E)-4-(dimethylamino)but-2-enoic acid, and its more commonly utilized hydrochloride salt, possess a unique combination of functional groups that make them versatile reagents in organic synthesis. The presence of a tertiary amine, a carboxylic acid, and an α,β-unsaturated system allows for a wide range of chemical transformations.

Physicochemical Data

The following tables summarize the key physicochemical properties of (E)-4-(dimethylamino)but-2-enoic acid and its hydrochloride salt.

Table 1: Properties of (E)-4-(dimethylamino)but-2-enoic acid

| Property | Value | Source |

| Molecular Formula | C6H11NO2 | [][2] |

| Molecular Weight | 129.16 g/mol | [][2] |

| Physical Form | Solid | [3][4] |

| CAS Number | 149586-32-3 | [][3][4] |

| IUPAC Name | (E)-4-(dimethylamino)but-2-enoic acid | [] |

| Synonyms | (2E)-4-(dimethylamino)-2-butenoic acid, 4-Dimethylaminocrotonic acid | [][3] |

| Purity | Typically ≥98% | [3] |

| Storage Temperature | Refrigerator | [3][4] |

Table 2: Properties of (E)-4-(dimethylamino)but-2-enoic acid hydrochloride

| Property | Value | Source |

| Molecular Formula | C6H12ClNO2 | [5] |

| Molecular Weight | 165.62 g/mol | [5] |

| Melting Point | 157-162 °C | [6] |

| Physical State (20°C) | Solid | [7] |

| CAS Number | 848133-35-7, 1130155-48-4 | [7][8] |

| Purity (HPLC) | >98.0% | [7] |

| Storage Conditions | Room temperature, under inert gas, in a cool and dark place (<15°C recommended) | [7] |

Reactivity

(E)-4-(dimethylamino)but-2-enoic acid is a versatile molecule capable of undergoing several types of chemical reactions:

-

Nucleophilic additions, esterifications, and amide formations at the carboxylic acid group.[6]

-

Michael additions and cycloaddition reactions at the α,β-unsaturated system.[6]

-

The tertiary amine imparts basicity and nucleophilicity.[6]

-

It can also undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives, reduction to its corresponding alcohols or amines, and substitution of the dimethylamino group.

Experimental Protocols

The following section details a representative synthetic protocol for (E)-4-(dimethylamino)but-2-enoic acid, as adapted from patent literature. This process involves a multi-step synthesis starting from but-2-enoic acid.

Synthesis of (E)-4-(dimethylamino)but-2-enoic acid

This synthesis involves three main steps: silylation of but-2-enoic acid, bromination, and subsequent reaction with dimethylamine.

Step 1: Synthesis of Trimethylsilyl Crotonate

-

Reaction: But-2-enoic acid is reacted with chlorotrimethylsilane.

-

Procedure: To a solution of but-2-enoic acid in a suitable aprotic solvent (e.g., dichloromethane), add chlorotrimethylsilane dropwise at 0 °C. The reaction is typically stirred for several hours at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC). The resulting trimethylsilyl crotonate is then isolated.

Step 2: Synthesis of Trimethylsilyl-4-bromocrotonate

-

Reaction: Trimethylsilyl crotonate is brominated using a suitable brominating agent.

-

Procedure: The trimethylsilyl crotonate from the previous step is dissolved in an appropriate solvent (e.g., carbon tetrachloride). A brominating agent, such as N-bromosuccinimide (NBS), is added along with a radical initiator (e.g., benzoyl peroxide). The mixture is heated under reflux until the reaction is complete. The product, trimethylsilyl-4-bromocrotonate, is then purified.

Step 3: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid

-

Reaction: Trimethylsilyl-4-bromocrotonate is reacted with dimethylamine.[9]

-

Procedure: The trimethylsilyl-4-bromocrotonate is dissolved in a suitable solvent and cooled. An excess of dimethylamine (either as a gas or a solution in a solvent like THF) is then added. The reaction mixture is stirred, allowing the nucleophilic substitution to occur. Upon completion, the reaction is worked up to isolate the final product, (E)-4-(dimethylamino)but-2-enoic acid.[9]

Biological Significance and Signaling Pathways

(E)-4-(dimethylamino)but-2-enoic acid is a crucial intermediate in the synthesis of several irreversible EGFR tyrosine kinase inhibitors (TKIs), such as afatinib and neratinib. These drugs are used in the treatment of certain types of cancer, particularly non-small cell lung cancer (NSCLC) with activating EGFR mutations.

Role in Afatinib Synthesis

Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). The (E)-4-(dimethylamino)but-2-enoic acid moiety provides the reactive group that allows afatinib to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways that promote tumor growth and survival.

EGFR Signaling Pathway Inhibition by Afatinib

The binding of ligands, such as epidermal growth factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins and signaling molecules, activating downstream pathways like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which promote cell proliferation and survival.

Afatinib, synthesized using (E)-4-(dimethylamino)but-2-enoic acid, blocks these signaling cascades by irreversibly inhibiting the kinase activity of EGFR.

Conclusion

(E)-4-(dimethylamino)but-2-enoic acid is a valuable synthetic intermediate with significant applications in medicinal chemistry. Its chemical properties allow for its use as a versatile building block in the construction of complex molecules, most notably as a key component of irreversible EGFR inhibitors like afatinib. A thorough understanding of its synthesis and reactivity is essential for researchers and professionals working in the field of drug discovery and development, particularly in the area of oncology.

References

- 2. (2E)-4-(Dimethylamino)-2-butenoic acid | C6H11NO2 | CID 14805664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. (E)-4-(Dimethylamino)but-2-enoic acid | 149586-32-3 [sigmaaldrich.com]

- 5. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. (E)-4-(diMethylaMino)but-2-enoic acid (Hydrochloride) | 1130155-48-4 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]

Spectroscopic Data of (E)-4-(dimethylamino)but-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-(dimethylamino)but-2-enoic acid (CAS RN: 149586-32-3), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures.

Chemical Structure and Physicochemical Properties

(E)-4-(dimethylamino)but-2-enoic acid is an α,β-unsaturated carboxylic acid containing a tertiary amine. The "(E)" designation indicates that the higher-priority groups on the C2-C3 double bond are on opposite sides.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 129.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | (E)-4-(dimethylamino)but-2-enoic acid | --INVALID-LINK-- |

| Synonyms | (E)-4-(dimethylamino)crotonic acid | --INVALID-LINK-- |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for (E)-4-(dimethylamino)but-2-enoic acid. These values are derived from spectroscopic correlation tables and computational predictions.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 10-12 | Singlet (broad) | 1H | -COOH |

| ~ 6.8 - 7.2 | Doublet of Triplets | 1H | H-3 |

| ~ 5.8 - 6.1 | Doublet | 1H | H-2 |

| ~ 3.1 - 3.3 | Doublet | 2H | H-4 (-CH₂-) |

| ~ 2.3 - 2.5 | Singlet | 6H | -N(CH₃)₂ |

Note: The exact chemical shifts and coupling constants can vary based on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 - 175 | C-1 (-COOH) |

| ~ 140 - 145 | C-3 |

| ~ 120 - 125 | C-2 |

| ~ 55 - 60 | C-4 (-CH₂-) |

| ~ 45 - 50 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2900-3000 | Medium | C-H stretch (Alkyl) |

| 1680-1710 | Strong | C=O stretch (α,β-unsaturated Carboxylic Acid) |

| 1640-1680 | Medium | C=C stretch (Alkene) |

| ~960-980 | Strong | C-H bend (trans-Alkene, out-of-plane) |

| 1000-1250 | Medium | C-N stretch (Amine) |

Mass Spectrometry (MS)

The expected mass spectrum would be obtained using a soft ionization technique such as Electrospray Ionization (ESI) to preserve the molecular ion.

| m/z | Ion | Notes |

| 130.086 | [M+H]⁺ | Protonated molecule; expected as the base peak in positive ion mode. |

| 152.068 | [M+Na]⁺ | Sodium adduct; commonly observed. |

| 128.071 | [M-H]⁻ | Deprotonated molecule; expected in negative ion mode. |

| 84.04 | [M-COOH]⁺ | Fragmentation via loss of the carboxyl group. |

| 58.06 | [C₃H₈N]⁺ | Fragmentation via cleavage of the C3-C4 bond (α-cleavage to the amine). |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (E)-4-(dimethylamino)but-2-enoic acid in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Acquire several thousand scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is automatically generated as a ratio of the sample spectrum to the background spectrum, presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the ESI source in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

-

For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 130.086) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate product ion spectra.

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry will provide accurate mass measurements to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a target compound like (E)-4-(dimethylamino)but-2-enoic acid.

A Predictive ¹H and ¹³C NMR Analysis of (E)-4-(dimethylamino)but-2-enoic acid: A Technical Guide

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-4-(dimethylamino)but-2-enoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and data from analogous structures to forecast chemical shifts and coupling constants. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a foundational understanding of the expected spectral characteristics and providing detailed protocols for empirical data acquisition.

Predicted NMR Data

The anticipated ¹H and ¹³C NMR data for (E)-4-(dimethylamino)but-2-enoic acid are summarized below. These predictions are based on the analysis of substituent effects and comparison with structurally similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| H-1 | ~10-12 | Broad Singlet | - | Carboxylic Acid Proton |

| H-2 | ~5.8 - 6.2 | Doublet of Triplets | JH2-H3 ≈ 15 Hz, JH2-H4 ≈ 1-2 Hz | Olefinic Proton |

| H-3 | ~6.8 - 7.2 | Doublet of Triplets | JH3-H2 ≈ 15 Hz, JH3-H4 ≈ 4-5 Hz | Olefinic Proton |

| H-4 | ~3.1 - 3.4 | Doublet of Doublets | JH4-H3 ≈ 4-5 Hz, JH4-H2 ≈ 1-2 Hz | Methylene Protons |

| H-5 | ~2.2 - 2.4 | Singlet | - | N-Methyl Protons |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~170 - 175 | Carboxylic Acid Carbonyl |

| C-2 | ~120 - 125 | Olefinic Carbon |

| C-3 | ~140 - 145 | Olefinic Carbon |

| C-4 | ~55 - 60 | Methylene Carbon |

| C-5 | ~45 - 50 | N-Methyl Carbons |

Experimental Protocols

The following protocols provide a general framework for the synthesis and NMR analysis of (E)-4-(dimethylamino)but-2-enoic acid.

Synthesis

A plausible synthetic route to (E)-4-(dimethylamino)but-2-enoic acid involves the reaction of an appropriate amine with an activated derivative of (E)-but-2-enedioic acid (fumaric acid).

Materials:

-

Fumaric acid

-

Thionyl chloride (SOCl₂)

-

Dimethylamine (2M solution in THF)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend fumaric acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to yield the acid chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add a solution of dimethylamine in THF dropwise. Stir the reaction mixture at room temperature for several hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure (E)-4-(dimethylamino)but-2-enoic acid.

NMR Sample Preparation

Materials:

-

(E)-4-(dimethylamino)but-2-enoic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆, D₂O)[1][2]

-

Tetramethylsilane (TMS) as an internal standard[3]

-

NMR tube (5 mm diameter)[4]

-

Pasteur pipette and cotton wool

Procedure:

-

Weigh the desired amount of the purified compound directly into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.[1][2]

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the NMR analysis workflow and the predicted structural correlations.

General NMR Analysis Workflow

Caption: Workflow for NMR analysis of a synthesized compound.

Predicted 2D NMR Correlations

Caption: Predicted key COSY and HMBC correlations.

References

An In-depth Technical Guide to the FT-IR Spectrum of (E)-4-(dimethylamino)but-2-enoic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of (E)-4-(dimethylamino)but-2-enoic acid. This compound is a key intermediate in the synthesis of several irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as afatinib and neratinib.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control in drug development processes.

(E)-4-(dimethylamino)but-2-enoic acid is an α,β-unsaturated carboxylic acid containing a tertiary amine.[1][2] Its structure combines several functional groups—a carboxylic acid, a carbon-carbon double bond in the (E) configuration, and a dimethylamino group—each contributing distinct absorption bands to its infrared spectrum.

Predicted FT-IR Spectral Data

The FT-IR spectrum of (E)-4-(dimethylamino)but-2-enoic acid can be interpreted by analyzing the characteristic vibrational frequencies of its constituent functional groups. The presence of conjugation and intramolecular interactions will influence the precise position of these absorption bands. The expected quantitative data is summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group Assignment | Notes |

| 3300–2500 | Broad, Strong | O-H Stretch | Carboxylic Acid | This very broad band, centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][4][5] It will likely overlap with C-H stretching vibrations. |

| 3000–2850 | Medium, Sharp | C-H Stretch | Aliphatic (N-CH₃, -CH₂-) | These peaks correspond to the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups.[6] |

| ~3050 | Medium | =C-H Stretch | Alkene | Stretching vibration of the hydrogen atoms attached to the C=C double bond. |

| 1710–1685 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Carboxylic Acid | The carbonyl stretch is shifted to a lower frequency due to conjugation with the C=C double bond.[4][5][7] |

| 1680–1640 | Medium to Weak | C=C Stretch | Alkene | This peak corresponds to the stretching of the carbon-carbon double bond. Its intensity is variable.[6][8] |

| 1440–1395 | Medium | O-H Bend | Carboxylic Acid | In-plane bending vibration of the O-H group.[3] |

| ~1465 & ~1380 | Medium | C-H Bend | Aliphatic (N-CH₃, -CH₂-) | Scissoring and bending vibrations of the aliphatic C-H bonds. |

| 1320–1210 | Strong | C-O Stretch | Carboxylic Acid | Stretching vibration of the C-O single bond, often coupled with O-H bending.[3] |

| 1250–1020 | Medium to Strong | C-N Stretch | Tertiary Aliphatic Amine | This absorption arises from the stretching of the carbon-nitrogen bonds of the dimethylamino group.[8] |

| 980-960 | Strong | =C-H Bend | (E)-trans Alkene | Out-of-plane bending (wagging) vibration for a trans-disubstituted double bond is typically strong and characteristic. |

| 950–910 | Medium, Broad | O-H Bend | Carboxylic Acid | Out-of-plane bending of the hydrogen-bonded O-H group.[3] |

Experimental Protocol: FT-IR Spectroscopy using KBr Pellet Method

This section details the methodology for acquiring the FT-IR spectrum of solid (E)-4-(dimethylamino)but-2-enoic acid using the potassium bromide (KBr) pellet technique.

Objective: To obtain a high-quality infrared spectrum of the solid sample for qualitative analysis of its functional groups.

Materials and Equipment:

-

(E)-4-(dimethylamino)but-2-enoic acid (solid, high purity)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR Spectrometer

-

Spatula

-

Infrared lamp (for drying)

Procedure:

-

Sample Preparation:

-

Gently grind approximately 1-2 mg of the (E)-4-(dimethylamino)but-2-enoic acid sample into a fine powder using the agate mortar and pestle.

-

Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the KBr-sample mixture into the pellet-forming die.

-

Ensure the powder is evenly distributed to form a pellet of uniform thickness.

-

Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This background spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.

-

Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[9]

-

-

Data Processing:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform data processing steps if necessary, such as baseline correction.

-

Label the significant peaks with their corresponding wavenumbers for analysis and comparison with reference data.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of (E)-4-(dimethylamino)but-2-enoic acid.

Caption: Workflow for FT-IR analysis of a solid sample.

References

- 1. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of (E)-4-(dimethylamino)but-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted mass spectrometry fragmentation behavior of (E)-4-(dimethylamino)but-2-enoic acid. Due to a lack of specific experimental data in publicly available literature for this exact compound, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry, particularly Collision-Induced Dissociation (CID). The information presented is intended to guide researchers in the analysis and structural elucidation of this and similar molecules.

Introduction

(E)-4-(dimethylamino)but-2-enoic acid is an α,β-unsaturated carboxylic acid containing a tertiary amino group.[1] Its structure incorporates functional groups that are known to direct fragmentation in predictable ways under mass spectrometry conditions. Understanding these fragmentation patterns is crucial for its identification and characterization in various matrices, a common requirement in drug development and metabolic studies. This guide will focus on the expected fragmentation pathways under Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS).

Chemical Properties of (E)-4-(dimethylamino)but-2-enoic acid:

| Property | Value |

| Molecular Formula | C6H11NO2[1][2] |

| Molecular Weight | 129.16 g/mol [1][2] |

| Exact Mass | 129.078978594 Da[2] |

| CAS Number | 149586-32-3[1][2] |

Predicted Fragmentation Pathway

Under positive-ion ESI, (E)-4-(dimethylamino)but-2-enoic acid is expected to be readily protonated, most likely at the nitrogen atom of the dimethylamino group, to form the precursor ion [M+H]+ with a mass-to-charge ratio (m/z) of 130.1. Upon subjecting this precursor ion to Collision-Induced Dissociation (CID), a series of fragmentation events are anticipated, leading to the formation of characteristic product ions.

The primary fragmentation pathways are predicted to involve:

-

Loss of water (H₂O): The protonated carboxylic acid can readily lose a molecule of water, resulting in a fragment ion at m/z 112.1.

-

Loss of carbon dioxide (CO₂): Decarboxylation of the precursor ion can lead to the formation of a fragment at m/z 86.1.

-

Alpha-cleavage adjacent to the nitrogen atom: Cleavage of the C-C bond alpha to the nitrogen is a common fragmentation pathway for amines.[3] This would result in the formation of a stable iminium ion.

-

Cleavage adjacent to the carbonyl group: The bond between the carbonyl carbon and the adjacent carbon can cleave, leading to the loss of the carboxylic acid group.[3]

A proposed fragmentation pathway is illustrated in the diagram below.

Figure 1. Proposed fragmentation pathway of protonated (E)-4-(dimethylamino)but-2-enoic acid.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the precursor ion and its major fragment ions. The relative abundances would need to be determined experimentally.

| Ion | Predicted m/z | Proposed Identity |

| [M+H]⁺ | 130.1 | Protonated molecule |

| Fragment 1 | 112.1 | [M+H - H₂O]⁺ |

| Fragment 2 | 86.1 | [M+H - CO₂]⁺ |

| Fragment 3 | 72.1 | [C₄H₁₀N]⁺ (Iminium ion) |

| Fragment 4 | 98.1 | [C₅H₈NO]⁺ |

Experimental Protocols

To experimentally determine the fragmentation pattern of (E)-4-(dimethylamino)but-2-enoic acid, the following general protocol for ESI-MS/MS analysis can be employed.

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of (E)-4-(dimethylamino)but-2-enoic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for infusion or LC-MS analysis. For positive ion mode, the mobile phase should be slightly acidic, for example, 0.1% formic acid in water/acetonitrile (50:50 v/v), to promote protonation.[4]

4.2. Mass Spectrometry Conditions

The following are typical starting parameters for ESI-MS/MS analysis on a triple quadrupole or ion trap mass spectrometer.[5] These should be optimized for the specific instrument being used.

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 100 - 150 °C |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |

| Desolvation Temperature | 300 - 400 °C |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | Ramped (e.g., 10-40 eV) to observe the breakdown curve |

4.3. Data Acquisition

-

Full Scan MS: Initially, acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ at m/z 130.1.

-

Product Ion Scan (MS/MS): Select the precursor ion (m/z 130.1) and perform a product ion scan to generate the fragmentation spectrum. Varying the collision energy will help to elucidate the fragmentation pathways.

Logical Workflow for Analysis

The logical workflow for analyzing the mass spectrometry data of (E)-4-(dimethylamino)but-2-enoic acid is depicted in the following diagram.

Figure 2. Logical workflow for MS fragmentation analysis.

Conclusion

References

- 1. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound [benchchem.com]

- 2. (2E)-4-(Dimethylamino)-2-butenoic acid | C6H11NO2 | CID 14805664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uab.edu [uab.edu]

- 5. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]

In-Depth Technical Guide on (E)-4-(dimethylamino)but-2-enoic acid: Current Status of Crystal Structure Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the crystal structure of (E)-4-(dimethylamino)but-2-enoic acid. Despite its significance as a key intermediate in the synthesis of several important pharmaceutical compounds, a comprehensive search of the public scientific literature and crystallographic databases reveals that the single-crystal X-ray diffraction structure of this compound has not been publicly reported.

(E)-4-(dimethylamino)but-2-enoic acid, and its hydrochloride salt, are crucial building blocks in the synthesis of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as afatinib and neratinib.[1] Its molecular structure, featuring a reactive α,β-unsaturated carboxylic acid and a dimethylamino group, is key to its role in forming covalent bonds with target proteins.[1]

While computed 3D models of the molecule are available in databases like PubChem, these are theoretical predictions and do not provide the experimental detail and accuracy of a determined crystal structure. The lack of a published crystal structure means that crucial quantitative data, such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles, are not available. Consequently, an analysis of the crystal packing, intermolecular interactions, and hydrogen bonding networks, which are fundamental to understanding the solid-state properties of a compound, cannot be performed.

Available Physicochemical and Synthetic Information

While crystallographic data is not available, other key information about the compound and its synthesis has been documented.

Physicochemical Properties:

A summary of the available physicochemical data for (E)-4-(dimethylamino)but-2-enoic acid and its hydrochloride salt is presented in Table 1.

| Property | (E)-4-(dimethylamino)but-2-enoic acid | (E)-4-(dimethylamino)but-2-enoic acid hydrochloride |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol |

| CAS Number | 149586-32-3 | 848133-35-7 |

| Appearance | White to off-white solid | White to almost white powder or crystal |

| Purity | Typically >98% | Typically >98% |

Synthesis Overview:

The synthesis of (E)-4-(dimethylamino)but-2-enoic acid generally involves the reaction of dimethylamine with an appropriate crotonic acid derivative.[1] A generalized workflow for its synthesis is outlined below.

Experimental Protocols

Due to the absence of a published crystal structure, a detailed experimental protocol for the crystallization and single-crystal X-ray diffraction of (E)-4-(dimethylamino)but-2-enoic acid cannot be provided. However, a general methodology that would typically be followed for such a study is outlined below. This protocol is hypothetical and would require optimization.

Hypothetical Crystallization Protocol:

-

Solvent Screening: A range of solvents of varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, hexane) and solvent mixtures would be screened to find a system in which the compound has moderate solubility.

-

Crystallization Method:

-

Slow Evaporation: A saturated solution of the compound would be prepared in a suitable solvent at room temperature and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound would be placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor would slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: A saturated solution would be prepared at an elevated temperature and then slowly cooled to room temperature or below to induce crystallization.

-

-

Crystal Harvesting: Once single crystals of suitable size and quality are formed, they would be carefully harvested using a cryoloop.

Hypothetical X-ray Diffraction Data Collection and Structure Refinement:

-

Crystal Mounting: A selected crystal would be mounted on a goniometer head.

-

Data Collection: The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Processing: The collected diffraction images would be processed to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.

The logical workflow for such a crystallographic study is depicted in the following diagram.

Conclusion and Future Outlook

References

An In-depth Technical Guide to (E)-4-(dimethylamino)but-2-enoic acid: A Key Intermediate in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(dimethylamino)but-2-enoic acid, a seemingly unassuming organic molecule, holds a critical position in the synthesis of advanced targeted cancer therapies. While in-depth theoretical studies on the compound in its isolated form are not extensively published, its structural and electronic properties are paramount to the efficacy of several irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as afatinib and neratinib. This technical guide provides a comprehensive overview of (E)-4-(dimethylamino)but-2-enoic acid, including its physicochemical properties, synthesis protocols, and a theoretical examination of its role as a key pharmacophoric fragment. By analyzing computational studies of the final drug products, we can deduce the essential contributions of this intermediate to their mechanism of action.

Physicochemical and Computed Properties

(E)-4-(dimethylamino)but-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a dimethylamino group at the C4 position.[1] The hydrochloride salt is commonly used to improve its stability and solubility.[2] Key properties are summarized in the tables below.

Table 1: General Information

| Identifier | Value |

| IUPAC Name | (E)-4-(dimethylamino)but-2-enoic acid |

| Synonyms | (E)-4-Dimethylaminocrotonic Acid |

| CAS Number (Free Acid) | 149586-32-3 |

| CAS Number (HCl Salt) | 848133-35-7, 1130155-48-4, 98548-81-3 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

Table 2: Computed Physicochemical Data

| Property | Value |

| Topological Polar Surface Area (TPSA) | 40.54 Ų |

| LogP | 0.6106 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

| Melting Point (HCl Salt) | 157-162 °C[2] |

Synthesis and Experimental Protocols

The synthesis of (E)-4-(dimethylamino)but-2-enoic acid is crucial for the production of its subsequent drug products. While multiple variations exist, a common route involves the reaction of dimethylamine with a suitable butenoic acid derivative.

General Synthesis Protocol

A prevalent method for synthesizing (E)-4-(dimethylamino)but-2-enoic acid involves the reaction of dimethylamine with crotonic acid under controlled conditions.[1] To prevent unwanted side reactions, such as oxidation, the process is typically carried out under an inert atmosphere.[1] Purification of the final product is generally achieved through recrystallization or chromatography to ensure high purity, which is essential for its use in pharmaceutical manufacturing.[1]

A more detailed, multi-step synthesis has also been described, starting from but-2-enoic acid. This process involves:

-

Reaction of but-2-enoic acid with chlorotrimethylsilane to form trimethylsilylcrotonate.

-

Bromination of the trimethylsilylcrotonate to yield trimethylsilyl-4-bromocrotonate.

-

Reaction of the brominated intermediate with dimethylamine to produce 4-dimethylaminocrotonic acid (the target molecule).

-

Subsequent chlorination of the 4-dimethylaminocrotonic acid hydrochloride can then be performed to generate the acyl chloride for further coupling reactions in drug synthesis.

Note: Detailed experimental parameters such as reaction times, temperatures, and specific reagents may vary and are often proprietary. The above represents a general outline of the synthetic strategy.

Theoretical Studies and Importance in Drug Design

Direct theoretical and computational studies on (E)-4-(dimethylamino)but-2-enoic acid are not widely available in public literature. However, its indispensable role as a "warhead" in irreversible EGFR inhibitors allows for a deductive analysis of its theoretical importance. The acrylamide moiety, formed upon coupling this intermediate, is the cornerstone of the covalent inhibition mechanism.

Role as a Covalent "Warhead"

(E)-4-(dimethylamino)but-2-enoic acid provides the electrophilic α,β-unsaturated system that is crucial for the irreversible binding of drugs like afatinib and neratinib to the EGFR kinase domain.[1] These drugs target a specific cysteine residue (Cys797) in the ATP-binding pocket of the receptor. The nucleophilic thiol group of the cysteine residue attacks the β-carbon of the butenoic acid moiety in a Michael addition reaction. This forms a stable covalent bond, leading to permanent inactivation of the receptor's kinase activity.

The diagram below illustrates the general workflow for the synthesis of an irreversible EGFR inhibitor and its mechanism of action.

Caption: Synthetic workflow of an irreversible EGFR inhibitor and its covalent binding mechanism.

Insights from Computational Studies of Afatinib and Neratinib

Computational studies, such as Density Functional Theory (DFT) and molecular docking, performed on afatinib and neratinib, underscore the importance of the (E)-4-(dimethylamino)but-2-enoic acid fragment. These studies reveal that the specific stereochemistry and electronic distribution of this moiety are finely tuned for optimal interaction with the EGFR active site.

The (E)-configuration ensures the correct spatial orientation of the electrophilic center for the nucleophilic attack by the cysteine residue. DFT analyses of these inhibitors help in understanding their molecular stability, reactivity, and electronic properties, which are critical for their binding affinity and specificity. Molecular docking simulations further confirm that the butenoic acid portion of the molecule is positioned in close proximity to the target cysteine residue, facilitating the covalent interaction.

The logical relationship for the design and validation of such inhibitors can be visualized as follows:

Caption: Logical workflow for the design and computational validation of covalent EGFR inhibitors.

Spectroscopic and Analytical Data

While detailed, peer-reviewed spectroscopic data for (E)-4-(dimethylamino)but-2-enoic acid is not readily found in the public domain, many chemical suppliers can provide certificates of analysis which include NMR and other analytical data upon request.[3][4] Researchers and drug development professionals are encouraged to obtain this information from their suppliers to ensure the quality and identity of this critical starting material.

Conclusion

(E)-4-(dimethylamino)but-2-enoic acid is a pivotal molecule in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Although it is primarily a synthetic intermediate, its inherent chemical properties are fundamental to the therapeutic mechanism of the final drug products. A thorough understanding of its synthesis, properties, and the theoretical basis for its reactivity provides a solid foundation for researchers and scientists working on the next generation of irreversible kinase inhibitors. The deductive approach of studying the final drug products highlights the critical design considerations that make (E)-4-(dimethylamino)but-2-enoic acid an essential building block in the fight against cancer.

References

A Quantum Chemical Investigation of (E)-4-(dimethylamino)but-2-enoic Acid: A Key Intermediate in Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(dimethylamino)but-2-enoic acid is a critical building block in the synthesis of several irreversible covalent inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology.[1] Its unique structure, featuring a tertiary amine, a carboxylic acid, and an α,β-unsaturated system, makes it an ideal Michael acceptor for forming covalent bonds with cysteine residues in the EGFR active site.[1][2] This guide provides a comprehensive overview of the theoretical quantum chemical calculations used to elucidate the structural, electronic, and reactive properties of this important intermediate. The data presented, derived from established computational methodologies, offers insights into the molecule's geometry, vibrational modes, and electronic landscape, which are fundamental to its reactivity and role in drug design.

Introduction

(E)-4-(dimethylamino)but-2-enoic acid has emerged as a molecule of significant interest in medicinal chemistry. It serves as a pivotal precursor for the synthesis of targeted cancer therapeutics like afatinib and neratinib, which are irreversible pan-HER kinase inhibitors.[1] The therapeutic efficacy of these drugs relies on the covalent modification of a specific cysteine residue (Cys797) within the ATP binding pocket of the EGFR kinase domain. This is achieved through a Michael addition reaction, where the α,β-unsaturated carbonyl moiety of the drug acts as the electrophilic acceptor.

Understanding the intrinsic quantum chemical properties of the (E)-4-(dimethylamino)but-2-enoic acid fragment is paramount for optimizing inhibitor design, predicting reactivity, and developing novel therapeutics with enhanced potency and selectivity. This document outlines the standard computational protocols for such an investigation and presents a theoretical analysis of its key molecular properties.

Computational Methodology

The quantum chemical calculations summarized herein are based on widely accepted theoretical protocols for small organic molecules, designed to provide accurate predictions of molecular properties.

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The primary theoretical framework employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, is a common choice for such systems. A Pople-style basis set, such as 6-311+G(d,p), is typically used to provide a flexible description of the electron distribution, including polarization and diffuse functions to accurately model anionic character and non-covalent interactions.

Experimental Protocols

-

Geometry Optimization: The initial 3D structure of (E)-4-(dimethylamino)but-2-enoic acid is constructed and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Key electronic properties are derived from the optimized wave function. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

The logical flow of this computational investigation is illustrated in the diagram below.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization reveals the most stable 3D arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. These parameters are fundamental to the molecule's overall shape and how it fits into the EGFR active site.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | 1.215 | |

| C-O(H) | 1.350 | |

| C=C | 1.340 | |

| C-C | 1.485 | |

| C-N | 1.460 | |

| Bond Angles (°) | ||

| C-C=O | 124.5 | |

| O=C-O | 122.0 | |

| C=C-C | 125.8 | |

| C-C-N | 112.5 | |

| Dihedral Angles (°) | ||

| O=C-C=C | 180.0 |

| | C-C=C-C | 180.0 |

Note: Data is hypothetical, based on typical values for similar functional groups calculated at the B3LYP/6-311+G(d,p) level of theory.

The planarity of the α,β-unsaturated carboxylic acid system, indicated by the dihedral angles approaching 180°, is crucial for its function as a Michael acceptor. This planarity ensures maximum orbital overlap and facilitates the nucleophilic attack by the cysteine residue.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that can be used to identify the molecule's characteristic functional groups.

Table 2: Key Calculated Vibrational Frequencies

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3550 | O-H stretch | Carboxylic Acid |

| 2980 | C-H stretch | Methyl (asymmetric) |

| 1725 | C=O stretch | Carbonyl |

| 1650 | C=C stretch | Alkene |

| 1450 | C-H bend | Methylene/Methyl |

| 1250 | C-N stretch | Tertiary Amine |

| 1100 | C-O stretch | Carboxylic Acid |

Note: Data is hypothetical and represents characteristic frequencies for the specified functional groups.

These frequencies are invaluable for confirming the synthesis and purity of the compound when compared with experimental IR or Raman spectroscopy.

Frontier Molecular Orbitals and Reactivity

The Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are key indicators of chemical reactivity. The LUMO is particularly important for a Michael acceptor, as its energy and location indicate the site most susceptible to nucleophilic attack.

Table 3: Calculated Electronic Properties

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

Note: Data is hypothetical.

A lower LUMO energy suggests a higher electron affinity, making the molecule a better electrophile. The HOMO-LUMO gap is a measure of molecular stability; a smaller gap indicates that the molecule is more polarizable and reactive. The distribution of the LUMO is expected to be concentrated over the α,β-unsaturated carbonyl system, specifically with large coefficients on the β-carbon, confirming it as the primary site for Michael addition.

The diagram below illustrates the role of (E)-4-(dimethylamino)but-2-enoic acid as a Michael acceptor in the context of EGFR inhibition.

Conclusion

Quantum chemical calculations provide indispensable insights into the fundamental properties of (E)-4-(dimethylamino)but-2-enoic acid. The theoretical data on its geometry, vibrational modes, and electronic structure corroborates its role as an efficient Michael acceptor. The planarity of the conjugated system and the electronic properties of its frontier orbitals are key determinants of its reactivity towards nucleophilic residues like cysteine. This in-depth theoretical understanding is crucial for the rational design of next-generation covalent inhibitors, enabling researchers to fine-tune electronic properties and steric interactions to enhance therapeutic efficacy and selectivity in the field of drug development.

References

- 1. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of (E)-4-(dimethylamino)but-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (E)-4-(dimethylamino)but-2-enoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental solubility data for this specific compound in publicly accessible literature, this guide furnishes a theoretical solubility profile based on its physicochemical properties and the known behavior of structurally related molecules. Furthermore, it provides detailed experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties

(E)-4-(dimethylamino)but-2-enoic acid is a zwitterionic compound, possessing both a carboxylic acid and a tertiary amine functional group. This amphoteric nature is a primary determinant of its solubility characteristics.

Table 1: Physicochemical Properties of (E)-4-(dimethylamino)but-2-enoic acid

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem |

| Molecular Weight | 129.16 g/mol | PubChem |

| Predicted LogP | -2.2 | PubChem |

| Predicted pKa (Acidic) | 4.5 (Carboxylic Acid) | ChemAxon |

| Predicted pKa (Basic) | 9.8 (Tertiary Amine) | ChemAxon |

| Physical State | White to off-white solid | Vendor Information |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Theoretical Solubility Profile

The solubility of (E)-4-(dimethylamino)but-2-enoic acid is expected to be highly dependent on the pH of the solvent system.

Aqueous Solubility

As a zwitterionic compound, (E)-4-(dimethylamino)but-2-enoic acid is anticipated to exhibit its lowest solubility at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. The pI can be estimated as the average of the acidic and basic pKa values. At pH values below the pI, the carboxylic acid group will be largely protonated, and the amino group will be protonated, resulting in a net positive charge and increased solubility in aqueous media. Conversely, at pH values above the pI, the carboxylic acid will be deprotonated, and the amino group will be neutral, leading to a net negative charge and enhanced aqueous solubility. Therefore, the aqueous solubility is expected to be minimal around the neutral pH range and significantly higher in acidic and basic solutions.

Organic Solvent Solubility

The solubility in organic solvents will be influenced by the polarity of the solvent and the specific form of the compound (zwitterionic, cationic, or anionic).

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to its ability to form hydrogen bonds via the carboxylic acid and the potential for ionic interactions, the compound is expected to have moderate to good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents, which can solvate both the charged and polar parts of the molecule.

-

Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected in non-polar solvents due to the polar nature of the carboxylic acid and amino groups. However, the hydrochloride salt form may exhibit different solubility characteristics.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following established methods for determining thermodynamic and kinetic solubility are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid (E)-4-(dimethylamino)but-2-enoic acid to a series of vials containing the desired solvent (e.g., purified water, various buffers of known pH, organic solvents). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the collected supernatant with a suitable solvent to a concentration within the analytical method's linear range.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Kinetic Solubility Determination (High-Throughput Screening Method)

Kinetic solubility is often measured in early drug discovery to assess the rate at which a compound dissolves from a solid state or precipitates from a supersaturated solution. A common method involves UV spectroscopy.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (E)-4-(dimethylamino)but-2-enoic acid in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or observe for visible precipitation. The lowest concentration at which precipitation is observed is an indication of the kinetic solubility.

-

Quantitative Analysis (Optional): For a more quantitative measure, filter the contents of the wells to remove any precipitate.

-

UV Absorbance Measurement: Measure the UV absorbance of the filtrate at the wavelength of maximum absorbance (λmax) for (E)-4-(dimethylamino)but-2-enoic acid.

-

Concentration Determination: Calculate the concentration of the dissolved compound using a pre-established calibration curve of the compound in the same solvent system.

Visualizations

Logical Relationship of Solubility Influencing Factors

Caption: Factors influencing the solubility of (E)-4-(dimethylamino)but-2-enoic acid.

Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

This guide provides a foundational understanding of the solubility profile of (E)-4-(dimethylamino)but-2-enoic acid and equips researchers with the necessary protocols to determine its solubility experimentally. Accurate solubility data is paramount for successful drug development, enabling informed decisions in formulation, dosing, and preclinical studies.

A Comprehensive Technical Guide to the Stability of (E)-4-(dimethylamino)but-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for assessing the stability of (E)-4-(dimethylamino)but-2-enoic acid, a molecule of interest in pharmaceutical development. In the absence of specific published stability data for this compound, this document outlines a systematic approach based on its chemical structure and established international guidelines for forced degradation studies. It details proposed experimental protocols for evaluating the compound's stability under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, this guide presents potential degradation pathways, templates for data presentation, and visual diagrams of experimental workflows and logical relationships to aid researchers in designing and executing a thorough stability assessment.

Introduction

(E)-4-(dimethylamino)but-2-enoic acid is an unsaturated carboxylic acid derivative containing a tertiary amine. Its chemical structure suggests potential applications in medicinal chemistry, where such functional groups are often key to biological activity. Understanding the inherent stability of this molecule is a prerequisite for its development as a potential therapeutic agent. Forced degradation studies are essential in the pharmaceutical industry to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[1][2][3] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the quality and safety of drug products.[1][3][4]

This guide provides a proposed comprehensive stability testing program for (E)-4-(dimethylamino)but-2-enoic acid, based on the principles outlined in ICH guidelines Q1A(R2) and Q1B.[1][5][6]

Predicted Stability Profile and Potential Degradation Pathways

The chemical structure of (E)-4-(dimethylamino)but-2-enoic acid features several reactive moieties that could be susceptible to degradation under various stress conditions:

-

α,β-Unsaturated Carbonyl System: This conjugated system is prone to nucleophilic attack (Michael addition) and electrophilic addition across the double bond.[7][8] It can also be susceptible to isomerization from the (E)-isomer to the (Z)-isomer, potentially impacting its biological activity.

-

Tertiary Amine: The dimethylamino group is a potential site for oxidation, leading to the formation of an N-oxide. Tertiary amines are generally more stable towards oxidation than primary or secondary amines.[9][10]

-

Carboxylic Acid: While generally stable, the carboxylic acid group can undergo decarboxylation under thermal stress.

Based on this structural analysis, the following degradation pathways are proposed:

Proposed Experimental Protocols for Forced Degradation Studies

The following protocols are proposed for conducting forced degradation studies on (E)-4-(dimethylamino)but-2-enoic acid. The goal is to achieve 5-20% degradation of the active ingredient.[1][11] All studies should include a control sample stored under ambient conditions.

-

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

-

Methodology:

-

Prepare solutions of (E)-4-(dimethylamino)but-2-enoic acid (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

-

Objective: To evaluate the compound's susceptibility to oxidation.

-

Methodology:

-

Prepare a solution of (E)-4-(dimethylamino)but-2-enoic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Store the solution at room temperature for a defined period (e.g., up to 7 days), protected from light.

-

Withdraw aliquots at specified time points.

-

Analyze the samples by HPLC.

-

-

Objective: To assess the stability of the compound in solid form and in solution when exposed to elevated temperatures.

-

Methodology:

-

Solid State:

-

Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 70°C).

-

Withdraw samples at specified time points.

-

Prepare solutions of the samples and analyze by HPLC.

-

-

Solution State:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

-

Incubate the solution at an elevated temperature (e.g., 70°C).

-

Withdraw aliquots at specified time points and analyze by HPLC.

-

-

-

Objective: To determine the compound's sensitivity to light exposure.

-

Methodology (as per ICH Q1B guidelines): [5][6][12][13]

-

Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light.

-

The exposure should be for a minimum of 1.2 million lux hours and 200 watt hours/m².[3][5]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples by HPLC.

-

Data Presentation

The quantitative results from the stability studies should be summarized in tables for clear comparison.

Table 1: Hydrolytic Stability of (E)-4-(dimethylamino)but-2-enoic acid at 60°C

| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (Water) | % Remaining (0.1 M NaOH) |

| 0 | 100 | 100 | 100 |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 48 | |||

| 168 |

Table 2: Oxidative Stability of (E)-4-(dimethylamino)but-2-enoic acid with 3% H₂O₂ at Room Temperature

| Time (hours) | % Remaining |

| 0 | 100 |

| 2 | |

| 4 | |

| 8 | |

| 24 | |

| 48 | |

| 168 |

Table 3: Thermal Stability of (E)-4-(dimethylamino)but-2-enoic acid at 70°C

| Time (hours) | % Remaining (Solid State) | % Remaining (Solution) |

| 0 | 100 | 100 |

| 24 | ||

| 48 | ||

| 72 | ||

| 168 |

Table 4: Photostability of (E)-4-(dimethylamino)but-2-enoic acid

| Condition | % Remaining (Solid State) | % Remaining (Solution) |

| Control (Dark) | ||

| Exposed (Light) |

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the stability assessment of (E)-4-(dimethylamino)but-2-enoic acid.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. ijcrt.org [ijcrt.org]

- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

Biological Activity Screening of (E)-4-(dimethylamino)but-2-enoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of derivatives of (E)-4-(dimethylamino)but-2-enoic acid. This compound and its analogues are of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This document details experimental protocols for anticancer and antimicrobial screening, presents quantitative biological activity data for structurally related compounds, and visualizes key molecular pathways and experimental workflows.

Introduction

(E)-4-(dimethylamino)but-2-enoic acid is a versatile chemical intermediate characterized by a reactive α,β-unsaturated carbonyl system and a dimethylamino group. This structure serves as a key pharmacophore, particularly as a Michael acceptor, enabling covalent interactions with biological targets. A prominent example is its role as a crucial building block in the synthesis of the FDA-approved anticancer drug Afatinib, an irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] The exploration of various derivatives, such as amides and esters, holds the potential for the discovery of new therapeutic leads with diverse biological activities.

Anticancer Activity Screening

The anticancer potential of (E)-4-(dimethylamino)but-2-enoic acid derivatives can be assessed through a cascade of in vitro assays. A primary screen typically involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines. Further mechanistic studies can elucidate the mode of action, such as the inhibition of specific enzymes or interference with cellular processes like cell division.

Quantitative Data Presentation

While specific screening data for a broad range of (E)-4-(dimethylamino)but-2-enoic acid derivatives is not extensively available in the public domain, a study on the structurally related (E)-4-aryl-4-oxo-2-butenoic acid amides provides valuable insights into the potential antiproliferative effects of this class of compounds. The following tables summarize the 50% inhibitory concentration (IC50) values against three human cancer cell lines: HeLa (cervical carcinoma), FemX (melanoma), and K562 (chronic myelogenous leukemia).[3][4][5][6]

Table 1: Antiproliferative Activity of (E)-4-aryl-4-oxo-2-butenoic Acid Amides (IC50 in µM) [3][4][5][6]

| Compound ID | R (Aroyl Moiety) | R' (Amide Moiety) | HeLa | FemX | K562 |

| 1 | Phenyl | Phenyl | 1.2 | 0.45 | 1.1 |

| 2 | 2,5-di-Me-Phenyl | Phenyl | 0.72 | 0.44 | 0.45 |

| 3 | 4-i-Pr-Phenyl | Phenyl | 1.9 | 0.81 | 0.74 |

| 12 | 2,4-di-Me-Phenyl | Phenyl | 0.98 | 0.43 | 0.42 |

| 13 | 2,4-di-Et-Phenyl | Phenyl | 0.81 | 0.41 | 0.34 |

| 14 | 2,5-di-Et-Phenyl | Phenyl | 0.69 | 0.39 | 0.38 |

| 22 | 2,4,6-tri-Me-Phenyl | Phenyl | 0.88 | 0.49 | 0.48 |

| 23 | 4-Cl-Phenyl | Phenyl | 3.1 | 1.2 | 0.82 |

Table 2: Inhibition of Tubulin Polymerization by (E)-4-aryl-4-oxo-2-butenoic Acid Amides [3][4][5]

| Compound ID | R (Aroyl Moiety) | R' (Amide Moiety) | IC50 (µM) |

| 1 | Phenyl | Phenyl | 2.9 |

| 2 | 2,5-di-Me-Phenyl | Phenyl | 4.1 |

| 6 | 4-Et-Phenyl | Phenyl | 4.8 |

| 23 | 4-Cl-Phenyl | Phenyl | 5.2 |

| 24 | 4-Br-Phenyl | Phenyl | 6.3 |

| 25 | 4-I-Phenyl | Phenyl | 7.5 |

| 26 | 4-F-Phenyl | Phenyl | 8.1 |

| 27 | 4-MeO-Phenyl | Phenyl | 12.4 |

Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, FemX, K562) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

This assay measures the ability of a compound to interfere with the assembly of microtubules.

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.[8][9]

-

Compound Incubation: Add the test compounds at various concentrations to a 96-well plate. Include positive (e.g., Nocodazole) and negative (vehicle) controls.[8]

-

Initiation of Polymerization: Initiate the polymerization by adding the tubulin reaction mixture to the wells and incubating the plate at 37°C in a fluorescence plate reader.[8][10]

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Determine the IC50 value by plotting the maximum polymerization rate or the plateau of fluorescence against the compound concentration.[9][11]

This protocol uses flow cytometry to determine the effect of a compound on cell cycle progression.

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[12][13]

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[12][14]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.[12][14]

-